REACTION_CXSMILES
|
[CH:1]1([CH2:4][CH2:5][OH:6])[CH2:3][CH2:2]1.ClCCl.[CH3:10][S:11](Cl)(=[O:13])=[O:12].C(N(CC)CC)C>C(OCC)(=O)C.O>[CH3:10][S:11]([O:6][CH2:5][CH2:4][CH:1]1[CH2:3][CH2:2]1)(=[O:13])=[O:12]
|
Name
|
|
Quantity
|
5.35 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)CCO
|
Name
|
|
Quantity
|
107 mL
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
5.29 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
13.1 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
while stirring on ice
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the resulting mixture was stirred for 1 hour
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
After thoroughly shaking the mixture
|
Type
|
CUSTOM
|
Details
|
the organic layer was separated
|
Type
|
WASH
|
Details
|
the organic layer was washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
The mixture was then filtered
|
Type
|
DISTILLATION
|
Details
|
the solvent in the filtrate was distilled off under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)(=O)OCCC1CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 62.7 mmol | |
AMOUNT: MASS | 10.3 g | |
YIELD: CALCULATEDPERCENTYIELD | 101% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |